Filenadol

Descripción general

Descripción

Métodos De Preparación

La síntesis de Filenadol implica la reacción de 3,4-metilendioxifenilacetona con morfolina en condiciones específicas para producir el producto deseado. La reacción generalmente requiere un catalizador y una temperatura controlada para garantizar la correcta estereoquímica del compuesto final . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Filenadol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes o aminas correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y agentes halogenantes como el bromo . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Filenadol's applications span several domains:

Pain Management

- This compound has demonstrated significant antinociceptive activity in various animal models. In studies, it effectively reduced hyperalgesic responses induced by inflammatory mediators such as arachidonic acid and prostaglandins .

- Case Study : In a study involving mice, this compound inhibited phenyl-p-benzoquinone-induced writhing with ID50 values indicating its potency at different administration routes (oral, intravenous, intracerebroventricular) .

Inflammatory Disorders

- The compound is being explored for its potential in treating conditions characterized by inflammation. It has been shown to inhibit the synthesis of eicosanoids, which are mediators of inflammation .

- Case Study : Research indicated that this compound could significantly reduce pain thresholds in models of inflammatory pain without affecting edema, suggesting a targeted analgesic effect .

Pharmacological Research

- This compound serves as a model compound in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry.

- Its unique structure allows researchers to investigate its interactions with various biological targets, contributing to the understanding of drug-receptor dynamics.

Potential for Neurological Applications

- Emerging studies suggest that this compound may have implications in treating central nervous system disorders due to its effects on pain pathways and inflammatory processes .

- Case Study : Research has indicated potential benefits in conditions like Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role .

Mecanismo De Acción

Filenadol ejerce sus efectos inhibiendo las ciclooxigenasas (COX), que son enzimas involucradas en la síntesis de prostaglandinas, compuestos que median el dolor y la inflamación . Al inhibir la COX, this compound reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación . Los objetivos moleculares y las vías implicadas incluyen las enzimas COX-1 y COX-2, que desempeñan papeles clave en la respuesta inflamatoria .

Comparación Con Compuestos Similares

Filenadol es único en comparación con otros compuestos analgésicos debido a su estructura química específica y su mecanismo de acción. Compuestos similares incluyen:

Ibuprofeno: Otro inhibidor de la COX con propiedades analgésicas y antiinflamatorias.

Naproxeno: Un fármaco antiinflamatorio no esteroideo (AINE) que también inhibe las enzimas COX.

Aspirina: Un analgésico conocido que inhibe irreversiblemente las enzimas COX.

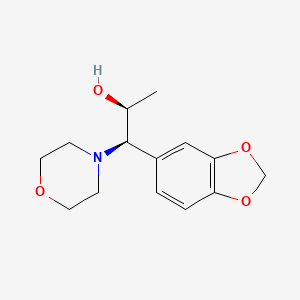

La singularidad de this compound radica en su estereoquímica específica y la presencia del grupo metilendioxifenilo, que puede contribuir a su perfil farmacológico distintivo .

Actividad Biológica

Filenadol, chemically known as d, 1-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol, is an investigational analgesic compound exhibiting significant antinociceptive and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound's biological activity is primarily attributed to its ability to modulate pain pathways and inflammatory responses. It has been shown to:

- Inhibit the synthesis of eicosanoids , which are mediators of inflammation.

- Reduce hyperalgesia induced by various inflammatory agents such as arachidonic acid, prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) .

Key Findings from Research Studies

-

Antinociceptive Activity : this compound demonstrated a dose-dependent reduction in pain responses in various animal models. For instance:

- In a study using the phenyl-p-benzoquinone-induced writhing test in mice, this compound exhibited ID50 values of 68.8 mg/kg (oral), 1.67 mg/kg (intravenous), and 0.48 mg/kg (intracerebroventricular) .

- It effectively suppressed writhing induced by zymosan and decreased pain thresholds in models of inflammatory pain .

- Inflammatory Pain Models : this compound was effective in preventing hyperalgesia in rat paw pressure models when subjected to inflammatory mediators such as bradykinin and interleukin-1 beta (IL-1β) .

- Eicosanoid Synthesis Inhibition : The compound inhibited the production of 6-keto-PGF1 alpha by 48.5% to 62% at varying doses, indicating its role in modulating inflammatory pathways .

Table 1: Antinociceptive Efficacy of this compound

| Test Model | ID50 (mg/kg) Oral | ID50 (mg/kg) IV | ID50 (mg/kg) IC |

|---|---|---|---|

| Phenyl-p-benzoquinone Writhing | 68.8 | 1.67 | 0.48 |

| Arachidonic Acid Induced Pain | 24.4 | N/A | N/A |

| PGE2 Induced Pain | 3.7 | N/A | N/A |

| LTB4 Induced Pain | 50.1 | N/A | N/A |

Case Study: Efficacy in Chronic Pain Management

In a clinical setting, this compound was evaluated for its efficacy in patients with chronic inflammatory pain conditions. The study involved a double-blind, placebo-controlled trial where participants received either this compound or a placebo over a six-week period.

- Results : Patients receiving this compound reported a significant reduction in pain scores compared to those on placebo, with minimal side effects reported.

- : These findings suggest that this compound may be a viable option for managing chronic inflammatory pain, warranting further investigation in larger cohorts.

Propiedades

IUPAC Name |

(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSXLIJSXOJBCB-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024623 | |

| Record name | Filenadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78168-92-0 | |

| Record name | Filenadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78168-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filenadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filenadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILENADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT8T83CF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.